molecular formula C20H27NO3 B1676928 Namoxyrate CAS No. 1234-71-5

Namoxyrate

Cat. No.: B1676928
CAS No.: 1234-71-5
M. Wt: 329.4 g/mol
InChI Key: SNUBSRMFCPAKSI-UHFFFAOYSA-N
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Description

Namoxyrate is a chemical compound known for its analgesic properties. It is a salt formed from 2-(4-biphenylyl) butyric acid and dimethylaminoethanol. This compound dissociates in aqueous media, allowing the basic moiety to be determined quantitatively by gas chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions: Namoxyrate is synthesized by reacting 2-(4-biphenylyl) butyric acid with dimethylaminoethanol. The reaction typically occurs in an aqueous medium, where the two components form a salt through an acid-base reaction.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same reaction principles. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Namoxyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Namoxyrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Namoxyrate involves its interaction with specific molecular targets in the body. It primarily acts on pain receptors, blocking the transmission of pain signals. The compound’s effects are mediated through its binding to these receptors, leading to a reduction in pain perception.

Comparison with Similar Compounds

Namoxyrate is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

    2-(4-Biphenylyl) butyric acid: Shares a similar core structure but lacks the dimethylaminoethanol component.

    Dimethylaminoethanol: A component of this compound, but with different properties and applications.

This compound stands out due to its combined properties of both 2-(4-biphenylyl) butyric acid and dimethylaminoethanol, making it a versatile compound with unique applications in various fields.

Properties

IUPAC Name

2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2.C4H11NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;1-5(2)3-4-6/h3-11,15H,2H2,1H3,(H,17,18);6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBSRMFCPAKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.CN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924494
Record name 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234-71-5
Record name Namoxyrate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAMOXYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38IDB6L05D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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